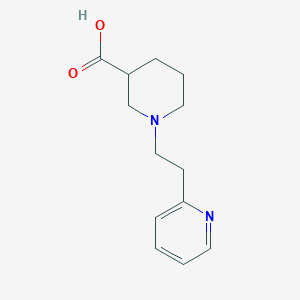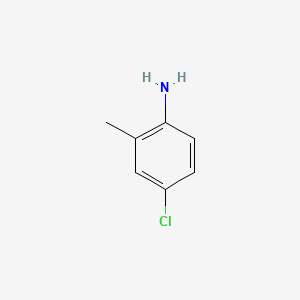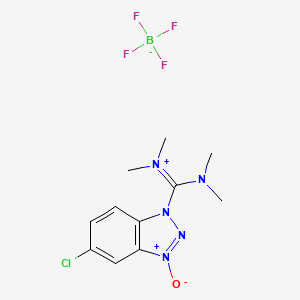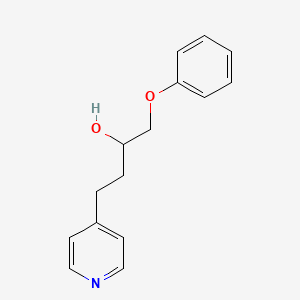![molecular formula C22H24ClN5 B7725910 4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride](/img/structure/B7725910.png)
4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride is a complex organic compound with a unique structure that includes multiple cyano groups and a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: This compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride involves its interaction with specific molecular targets. The cyano groups and pyridinium ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium bromide
- 4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium iodide
Uniqueness
4-[3-Cyano-1,1-bis-(2-cyano-ethyl)-propyl]-1-(2-pyridin-2-YL-ethyl)-pyridinium chloride is unique due to its specific combination of cyano groups and pyridinium ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the synthesis of complex organic molecules or in biological assays.
Properties
IUPAC Name |
4-(2-cyanoethyl)-4-[1-(2-pyridin-2-ylethyl)pyridin-1-ium-4-yl]heptanedinitrile;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N5.ClH/c23-13-3-10-22(11-4-14-24,12-5-15-25)20-7-17-27(18-8-20)19-9-21-6-1-2-16-26-21;/h1-2,6-8,16-18H,3-5,9-12,19H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPOLVGOZFWGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC[N+]2=CC=C(C=C2)C(CCC#N)(CCC#N)CCC#N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B7725827.png)
![(5-Methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B7725832.png)
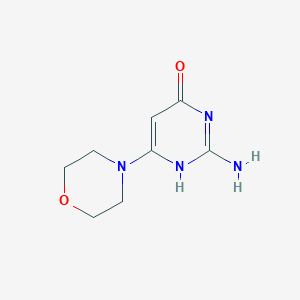
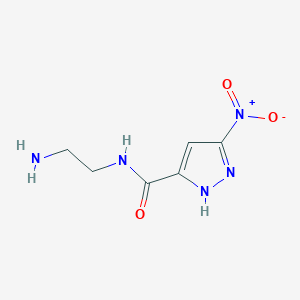
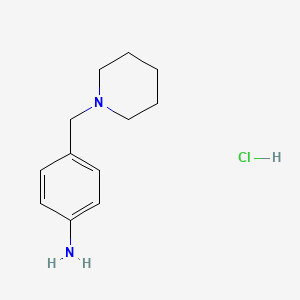
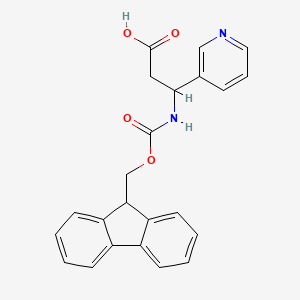
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B7725872.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B7725873.png)
![3-(4-Bromophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7725881.png)
![4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7725882.png)
